molecular formula C9H11N3O2 B1438778 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 53689-26-2

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B1438778
CAS No.: 53689-26-2
M. Wt: 193.2 g/mol
InChI Key: XOVDGSIREHLHLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through a one-pot synthesis method. This involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. The reaction is typically carried out at room temperature, making it an efficient and operationally simple process .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using dicationic molten salts as catalysts. These catalysts not only enhance the reaction rate but also improve the yield of the desired product. The use of environmentally friendly solvents such as ethanol further makes the process sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its unique hydroxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS: 53689-26-2) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides an overview of its biological activity based on recent research findings, including case studies and data tables.

The compound is characterized by its unique structure, which includes a triazole and pyridine moiety. Its molecular formula is C8H10N4OC_8H_{10}N_4O with a molecular weight of 178.19 g/mol. The presence of hydroxyl and triazole groups suggests potential for diverse biological interactions.

Recent studies indicate that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant activity as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, thereby promoting T-cell activation.

Table 1: Biological Activity Summary

Biological ActivityObserved EffectReference
IDO1 InhibitionSignificant inhibition in vitro with IC50 values in the low micromolar range
CytotoxicityReduced cell viability in cancer cell lines (A375) at concentrations of 10 µM
Metabolic StabilityHigh metabolic stability observed in various assays

Case Study 1: IDO1 Inhibition

A study conducted on a series of triazolo[4,3-a]pyridine derivatives demonstrated that modifications to the hydroxylpropyl group significantly influenced IDO1 inhibition potency. The compound exhibited an IC50 value of approximately 2.6 µM against IDO1 in A375 melanoma cells, showcasing its potential as a therapeutic agent in cancer immunotherapy .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays revealed that this compound reduced cell viability to about 35% at a concentration of 10 µM. This was indicative of its potential to induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the presence of hydrophobic substituents on the triazole ring was crucial for enhancing interaction with the heme group in IDO1. Variations in substituents led to significant differences in biological activity, emphasizing the importance of molecular structure in drug design .

Table 2: SAR Findings

Compound VariantIC50 (µM)Cell Viability (%) at 10 µMReference
Parent Compound2.635
Variant A1.824
Variant B0.953

Properties

IUPAC Name

2-(3-hydroxypropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-7-3-6-12-9(14)11-5-2-1-4-8(11)10-12/h1-2,4-5,13H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVDGSIREHLHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 2
Reactant of Route 2
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 3
Reactant of Route 3
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 4
Reactant of Route 4
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Reactant of Route 6
Reactant of Route 6
2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.